molecular formula C12H24N2O2 B1341750 (S)-1-Boc-2-isopropylpiperazine CAS No. 674792-05-3

(S)-1-Boc-2-isopropylpiperazine

Cat. No.: B1341750
CAS No.: 674792-05-3
M. Wt: 228.33 g/mol
InChI Key: NZTWGWFHWJARJX-SNVBAGLBSA-N
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Description

(S)-1-Boc-2-isopropylpiperazine is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-isopropylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-isopropylpiperazine.

    Protection: The amino group of (S)-2-isopropylpiperazine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reaction monitoring and control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-2-isopropylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc group serves as a protecting group for the amino functionality.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS).

Major Products:

    Substitution Reactions: Alkylated or acylated derivatives of this compound.

    Deprotection Reactions: (S)-2-isopropylpiperazine.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

(S)-1-Boc-2-isopropylpiperazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is employed in the development of bioactive molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-isopropylpiperazine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and eliciting a biological response.

Comparison with Similar Compounds

    ®-1-Boc-2-isopropylpiperazine: The enantiomer of (S)-1-Boc-2-isopropylpiperazine with similar chemical properties but different biological activity.

    1-Boc-piperazine: A related compound without the isopropyl substituent, used in similar synthetic applications.

    1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with a methyl substituent.

Uniqueness: this compound is unique due to its chiral nature and the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWGWFHWJARJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590506
Record name tert-Butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674792-05-3
Record name tert-Butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Isopropylpiperazine, N1-BOC protected
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